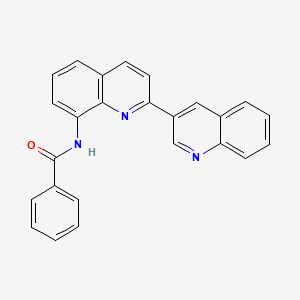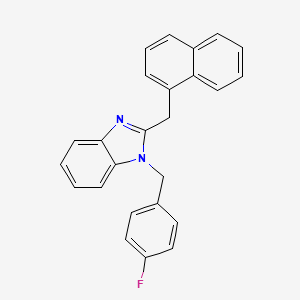![molecular formula C19H18F3NO4S B11509702 Methyl 4-phenyl-2-[(phenylsulfonyl)amino]-2-(trifluoromethyl)pent-4-enoate](/img/structure/B11509702.png)
Methyl 4-phenyl-2-[(phenylsulfonyl)amino]-2-(trifluoromethyl)pent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-benzenesulfonamido-4-phenyl-2-(trifluoromethyl)pent-4-enoate is a complex organic compound with a unique structure that includes a benzenesulfonamide group, a phenyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of methyl 2-benzenesulfonamido-4-phenyl-2-(trifluoromethyl)pent-4-enoate typically involves multiple steps. One common method includes the reaction of benzenesulfonamide with a suitable phenyl derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Methyl 2-benzenesulfonamido-4-phenyl-2-(trifluoromethyl)pent-4-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions applied. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Methyl 2-benzenesulfonamido-4-phenyl-2-(trifluoromethyl)pent-4-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-benzenesulfonamido-4-phenyl-2-(trifluoromethyl)pent-4-enoate involves its interaction with specific molecular targets. The benzenesulfonamide group can interact with enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its applications. The exact pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-benzenesulfonamido-4-phenyl-2-(trifluoromethyl)pent-4-enoate can be compared with other similar compounds such as:
Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide group but may differ in other functional groups, affecting their reactivity and applications.
Phenyl derivatives: Compounds with a phenyl group can have similar properties but may lack the trifluoromethyl group, impacting their stability and bioavailability.
Trifluoromethyl compounds: These compounds share the trifluoromethyl group, which can enhance stability and bioavailability, but may differ in other functional groups.
The uniqueness of methyl 2-benzenesulfonamido-4-phenyl-2-(trifluoromethyl)pent-4-enoate lies in its combination of functional groups, which provides a balance of reactivity, stability, and bioavailability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C19H18F3NO4S |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
methyl 2-(benzenesulfonamido)-4-phenyl-2-(trifluoromethyl)pent-4-enoate |
InChI |
InChI=1S/C19H18F3NO4S/c1-14(15-9-5-3-6-10-15)13-18(17(24)27-2,19(20,21)22)23-28(25,26)16-11-7-4-8-12-16/h3-12,23H,1,13H2,2H3 |
InChI Key |
OQLLEFLMHIXYKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(=C)C1=CC=CC=C1)(C(F)(F)F)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-{8-[(2Z)-2-(2-ethoxy-2-oxoethylidene)-5,5-dimethylpyrrolidin-3-ylidene]-3,3,6,10-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-1-ylidene}ethanoate](/img/structure/B11509619.png)
![Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11509622.png)

![Ethyl 4-({2-[3-(4-fluorophenethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B11509625.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B11509628.png)
![N-(4-methylphenyl)-N-[1-(phenylcarbamoyl)cyclohexyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11509632.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B11509634.png)
![4-chloro-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11509647.png)



![3-(4-tert-butylphenyl)-4-cyclohexyl-5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B11509677.png)
![4-Phenyl-1-[(2-trifluoromethyl-phenylcarbamoyl)-methyl]-piperidine-4-carboxylic acid ethyl ester](/img/structure/B11509684.png)
![2-(3-bromophenyl)-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11509692.png)
